REACTION_CXSMILES
|
C(O)=O.C(N(CC)CC)C.CC1(C)[O:19][C:17](=[O:18])[CH2:16][C:14](=O)O1.C(=O)[C:22]1[CH:31]=[CH:30][C:27]([O:28][CH3:29])=[C:24]([O:25][CH3:26])[CH:23]=1>CN(C)C=O>[CH3:26][O:25][C:24]1[CH:23]=[C:22]([CH2:14][CH2:16][C:17]([OH:19])=[O:18])[CH:31]=[CH:30][C:27]=1[O:28][CH3:29]
|
Name
|
mixture
|
Quantity
|
6.25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(OC)=C(OC)C=C1)=O
|
Name
|
|
Quantity
|
8 (± 7) mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
were added to the above mixture, which
|
Type
|
CUSTOM
|
Details
|
reacted at the same temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The product was separated from the reaction mixture by the method
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |